REACTION_CXSMILES
|
[C:1]1([C:7]2[N:8]([CH2:12][CH2:13][CH2:14][N:15]3C(=O)C4=CC=CC=C4C3=O)[CH:9]=[CH:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Cl>O>[C:1]1([C:7]2[N:8]([CH2:12][CH2:13][CH2:14][NH2:15])[CH:9]=[CH:10][N:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
|
Name
|
N-[3-(2-phenylimidazol-1-yl)propyl]phthalimide
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Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N(C=CN1)CCCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
On cooling
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Type
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ADDITION
|
Details
|
was added
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Type
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TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was treated with water (16 ml)
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
ADDITION
|
Details
|
sodium hydroxide (24 g) added in portions
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Type
|
EXTRACTION
|
Details
|
The solution was extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1N(C=CN1)CCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |